2-(Pyridin-4-yloxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-4-yloxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSWUHSEGMQERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-4-yloxy)acetic Acid

This compound is a heterocyclic compound featuring a pyridine ring linked to an acetic acid moiety via an ether bond.[1] This specific arrangement of functional groups imparts a unique combination of physicochemical properties, making it a valuable intermediate and building block in diverse fields of chemical science.[2] In the pharmaceutical industry, its structural motif is incorporated into various drug candidates, leveraging the pyridine ring for potential π-π stacking interactions and the carboxylic acid for hydrogen bonding with biological targets.[1] Furthermore, its derivatives have applications in agriculture as herbicides or plant growth regulators.[2]

This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in organic synthesis and drug development.

Core Mechanism: The Williamson Ether Synthesis

The most reliable and widely employed method for preparing this compound is a classic Williamson ether synthesis.[1][3] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The core transformation involves two key reactants:

-

A nucleophile: The oxygen atom of 4-hydroxypyridine.

-

An electrophile: An acetic acid derivative with a good leaving group, such as ethyl bromoacetate.

The reaction is conducted under basic conditions. The base serves a critical role by deprotonating the hydroxyl group of 4-hydroxypyridine, converting it into the significantly more nucleophilic pyridin-4-olate anion. This potent nucleophile then attacks the electrophilic α-carbon of the acetic acid derivative, displacing the halide leaving group and forming the desired carbon-oxygen ether bond.[3]

Strategic Considerations in Experimental Design

A successful synthesis requires careful consideration of each component and condition. The preparation of this compound is typically approached as a two-step process to maximize yield and purity: initial ether formation to create an ester intermediate, followed by hydrolysis.

-

Reactant Selection:

-

Pyridinone Component: 4-Hydroxypyridine is the standard starting material. It exists in tautomeric equilibrium with its pyridone form, but under basic conditions, the deprotonated oxygen acts as the effective nucleophile.

-

Acetic Acid Moiety: While direct reaction with chloroacetic acid is possible, it can lead to side reactions and purification challenges due to the presence of two acidic protons (the carboxylic acid and the hydroxyl group).[1] A more controlled and standard approach is to use an ester, such as ethyl bromoacetate .[5] The ester group acts as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated reaction. The subsequent hydrolysis step is typically high-yielding and clean.

-

-

Choice of Base and Solvent:

-

Base: A moderately strong base is required to fully deprotonate the 4-hydroxypyridine. Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are common, cost-effective choices.[1] Sodium ethoxide can also be used, particularly if ethanol is the solvent.[2]

-

Solvent: The solvent must dissolve the reactants, particularly the pyridin-4-olate salt, and be stable under the reaction conditions. Dry ethanol is a frequent choice as it readily dissolves the reactants and the base.[6][7] Polar aprotic solvents like dimethylformamide (DMF) can also accelerate SN2 reactions.[8]

-

-

Reaction Conditions:

-

Temperature: The reaction is typically heated to reflux to ensure a sufficient reaction rate.[7] The elevated temperature provides the necessary activation energy for the nucleophilic attack and displacement of the bromide ion.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions involving atmospheric oxygen or moisture, especially if using highly reactive bases like sodium hydride.

-

Detailed Experimental Protocol

The following two-step protocol outlines a representative synthesis pathway from 4-hydroxypyridine and ethyl bromoacetate.

Step 1: Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate

Materials & Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

4-Hydroxypyridine

-

Sodium hydroxide (NaOH)

-

Ethyl bromoacetate

-

Anhydrous ethanol

-

Standard glassware for work-up

Procedure:

-

To a solution of 4-hydroxypyridine (1.0 eq) in dry ethanol, add sodium hydroxide (1.0 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the sodium pyridin-4-olate salt.

-

To this mixture, add ethyl bromoacetate (1.0 eq) dropwise.[6]

-

Heat the reaction mixture to reflux and maintain for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

After completion, cool the mixture to room temperature. The precipitated sodium bromide byproduct can be removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude ester.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography to obtain pure ethyl 2-(pyridin-4-yloxy)acetate.

Step 2: Hydrolysis to this compound

Materials & Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ethyl 2-(pyridin-4-yloxy)acetate (from Step 1)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Buchner funnel and vacuum flask

Procedure:

-

Dissolve the ethyl 2-(pyridin-4-yloxy)acetate intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH, ~2.0 eq).

-

Heat the mixture to reflux for 2-4 hours or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature in an ice bath.

-

Slowly acidify the solution by adding concentrated hydrochloric acid dropwise while stirring. The target pH should be around 3-4, which is near the isoelectric point of the product, causing it to precipitate out of the solution.[1]

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold distilled water to remove any residual salts.

-

Dry the product under vacuum to yield pure this compound.

Quantitative Data and Yield Expectation

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

| Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |

| 4-Hydroxypyridine | 95.10 | 50 | 1.0 | 4.76 g |

| Sodium Hydroxide | 40.00 | 50 | 1.0 | 2.00 g |

| Ethyl Bromoacetate | 167.00 | 50 | 1.0 | 8.35 g (5.53 mL) |

| Expected Yield | 153.14 | - | - | ~5.7 g - 6.9 g |

Yields for this reaction sequence typically range from 65% to 80%, contingent upon purification efficiency.[1]

Conclusion

The synthesis of this compound is most effectively achieved through a two-step Williamson ether synthesis protocol. This method, which involves the formation of an ester intermediate followed by basic hydrolysis, is robust, scalable, and relies on fundamental, well-understood organic chemistry principles. By carefully selecting reagents, solvent, and reaction conditions, researchers can reliably produce this valuable heterocyclic building block with high purity and in good yield, enabling its further use in the development of novel pharmaceuticals and agrochemicals.

References

-

National Institutes of Health (NIH). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link]

-

Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids. [Link]

-

Organic Syntheses. Ethyl bromoacetate preparation. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

PubMed Central (PMC). A New Series of Aryloxyacetic Acids. [Link]

-

National Institutes of Health (NIH). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. [Link]

-

Wikipedia. Ethyl bromoacetate. [Link]

-

ResearchGate. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. [Link]

Sources

- 1. This compound (58530-47-5) for sale [vulcanchem.com]

- 2. Buy this compound | 58530-47-5 [smolecule.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 6. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Physicochemical properties of 2-(Pyridin-4-yloxy)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyridin-4-yloxy)acetic acid

Abstract

This compound (CAS: 58530-47-5) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique molecular architecture, combining a pyridine ring with a flexible carboxylic acid moiety via an ether linkage, imparts a desirable balance of properties that are critical for its function as a pharmaceutical intermediate and a ligand in coordination chemistry.[1] This guide provides an in-depth analysis of its core physicochemical properties, including acidity (pKa), solubility, lipophilicity (LogP), and thermal characteristics. Beyond merely listing data, this document elucidates the structural basis for these properties and provides robust, self-validating experimental protocols for their precise determination, empowering researchers to effectively harness this versatile compound in their work.

Molecular Structure and Identity

This compound is an organic compound featuring a pyridine ring substituted at the para-position (C4) with an acetic acid group through an ether oxygen.[1] This structure is fundamental to its chemical behavior and biological activity. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid group serves as a hydrogen bond donor and can exist in a deprotonated, anionic state.[2] The aromatic pyridine ring can participate in π-π stacking interactions, a common binding motif with biological macromolecules.[3]

The electron-withdrawing nature of the sp²-hybridized nitrogen in the pyridine ring significantly influences the electronic properties of the entire molecule, most notably increasing the acidity of the carboxylic acid proton compared to a simple aryloxyacetic acid.[3]

| Identifier | Value | Source |

| CAS Number | 58530-47-5 | [1][3][4] |

| Molecular Formula | C₇H₇NO₃ | [1][3][4] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| IUPAC Name | This compound | [3][4] |

| SMILES | O=C(O)COC1=CC=NC=C1 | [3][4] |

Core Physicochemical Properties: A Summary

The utility of a compound in drug development is profoundly influenced by its physicochemical profile. These properties govern its absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key properties of this compound.

| Property | Value/Description | Significance in Drug Development |

| pKa (acid dissociation constant) | ~3.5 (estimated)[3] | Governs ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability. |

| Aqueous Solubility | Moderate in polar solvents.[3] | Essential for formulation and bioavailability; insufficient solubility can terminate drug candidacy. |

| LogP (Octanol-Water Partition) | 0.89 (calculated)[3] | Measures lipophilicity, a key predictor of membrane permeability and metabolic stability. |

| Melting Point | Unreported in surveyed literature.[3] | Defines the solid-state properties, crucial for formulation, stability, and purity assessment. |

| Crystal Structure | Governed by hydrogen bonding.[2] | Affects solubility, dissolution rate, and stability (polymorphism). |

Acidity (pKa): The Key to Physiological Behavior

The acidity of the carboxylic acid group is arguably its most critical electronic parameter. The estimated pKa of approximately 3.5 indicates it is a moderately strong organic acid.[3] This is a direct consequence of the inductive electron-withdrawing effect of the pyridinyl group, which stabilizes the resulting carboxylate anion. At a physiological pH of 7.4, the carboxylic acid will be almost completely deprotonated (>99.9%), rendering the molecule negatively charged. This has profound implications for its interaction with biological targets and its solubility in aqueous media.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for accurately determining pKa values.[5][6] It relies on monitoring the pH of a solution as a titrant of known concentration is incrementally added. The pKa is the pH at which the acid is exactly half-neutralized.

Methodology:

-

Preparation: Accurately weigh approximately 15-20 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or ethanol can be used, but the resulting pKa will be an apparent pKa (pKaapp).

-

Titration Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4.00, 7.00, 10.00). Place the electrode and a calibrated burette containing standardized 0.1 M NaOH into the sample solution. Stir gently.

-

Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Detection: Continue the titration past the equivalence point, which is observed as a sharp inflection in the pH curve.

-

Data Analysis: Plot the first derivative (ΔpH/ΔV) against the titrant volume to precisely locate the equivalence point (Veq). The pKa is determined by reading the pH from the original titration curve at the half-equivalence point (Veq/2).

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Solubility is a gatekeeper property in drug development. A compound must have sufficient aqueous solubility to be absorbed and distributed to its site of action. This compound is described as having moderate solubility in polar solvents, which is consistent with its structure containing both polar (pyridine, carboxylic acid) and nonpolar (aromatic ring) features.[3]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is a reliable technique for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[1][4]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.[1]

-

Phase Separation: After equilibration, remove the vials and let the undissolved solid settle. Carefully collect the supernatant. To ensure no solid particulates are carried over, the supernatant must be filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged at high speed.[1]

-

Quantification: Accurately dilute the clear filtrate with the buffer. Determine the concentration of the dissolved compound using a suitable analytical method, typically UV-Vis spectroscopy or HPLC, against a standard curve prepared with known concentrations of the compound.[1][2]

Caption: The shake-flask method for thermodynamic solubility.

Thermal Properties: Melting Point

While specific data for the melting point of this compound is not consistently reported in the literature, its determination is critical for confirming identity, assessing purity, and understanding solid-state stability.[3] A sharp melting point over a narrow range typically indicates high purity.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a modern thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It provides a highly accurate and reproducible measurement of the melting point (Tm) and the enthalpy of fusion (ΔHfus).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, solid compound into a DSC pan (typically aluminum).[7] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[9]

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a temperature range expected to encompass the melting point.[10]

-

Data Acquisition: The instrument records the differential heat flow versus temperature. Melting is observed as an endothermic peak on the resulting thermogram.

-

Data Analysis: The melting point (Tm) is typically determined from the extrapolated onset temperature of the peak, while the area under the peak corresponds to the enthalpy of fusion.

Caption: Standard workflow for melting point analysis by DSC.

Synthesis and Crystal Structure

Synthesis Overview

The most common laboratory-scale synthesis of this compound involves a Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of a haloacetic acid by the pyridinolate anion.[3]

Reaction: 4-Hydroxypyridine is deprotonated by a base (e.g., NaOH, K₂CO₃) to form the nucleophilic 4-pyridinolate. This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form the final product.[3]

Caption: Primary synthesis route for this compound.

Crystal Structure Insights

The solid-state structure of this compound is dominated by strong intermolecular hydrogen bonds.[2] The carboxylic acid groups typically form centrosymmetric dimers via O-H···O hydrogen bonds. These dimers are then further linked into a larger network through interactions involving the pyridine nitrogen atom.[2] The specific packing arrangement (polymorph) can significantly influence key properties like solubility and dissolution rate, making crystallographic analysis (e.g., via Single-Crystal X-ray Diffraction) a critical step in late-stage drug development.

Conclusion

This compound is a compound whose value is defined by a carefully balanced set of physicochemical properties. Its moderate acidity, calculated lipophilicity, and hydrogen bonding capabilities make it an attractive scaffold for engaging with biological targets. Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design and formulation. The experimental protocols detailed herein provide a validated framework for researchers to confirm these critical parameters, ensuring data integrity and accelerating the journey from discovery to application.

References

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Buy this compound | 58530-47-5 - Smolecule. Smolecule.

- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University College of Engineering.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- This compound - 58530-47-5. Vulcanchem.

- Differential scanning calorimetry. CureFFI.org.

- Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal.

- (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.

- Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry.

- A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science.

- Differential Scanning Calorimetry (DSC). Duke Kunshan University.

- potentiometric titration method: Topics by Science.gov. Science.gov.

- potentiometric titration technique: Topics by Science.gov. Science.gov.

- analysis potentiometric titration: Topics by Science.gov. Science.gov.

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. This compound (58530-47-5) for sale [vulcanchem.com]

- 4. enamine.net [enamine.net]

- 5. potentiometric titration method: Topics by Science.gov [science.gov]

- 6. potentiometric titration technique: Topics by Science.gov [science.gov]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. Differential scanning calorimetry [cureffi.org]

- 9. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 10. sfu.ca [sfu.ca]

An In-depth Technical Guide to 2-(Pyridin-4-yloxy)acetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-4-yloxy)acetic acid is an organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, underpins its diverse chemical reactivity and biological activity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, offering valuable insights for researchers engaged in drug discovery and materials development.

Core Molecular Identifiers

A foundational understanding of a compound begins with its fundamental identifiers. The key details for this compound are summarized below.

| Identifier | Value |

| CAS Number | 58530-47-5[1][2][3][4] |

| Molecular Formula | C₇H₇NO₃[1][2][3][4] |

| Molecular Weight | 153.14 g/mol [2][3][5] |

| IUPAC Name | This compound[1][3] |

| SMILES | O=C(O)COC1=CC=NC=C1[3][6] |

| InChI Key | CXSWUHSEGMQERG-UHFFFAOYSA-N[1][5] |

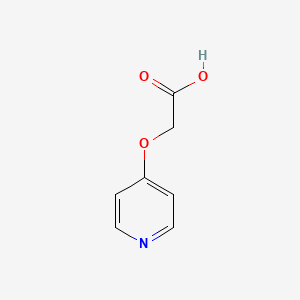

The structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions. The electron-withdrawing nature of the pyridine ring influences the acidity of the carboxylic acid group, impacting its solubility and reactivity.

| Property | Value/Description |

| pKa | Approximately 3.5[5] |

| logP | 0.89 (calculated)[5] |

| Solubility | Moderate in polar solvents like water and ethanol[5] |

This moderate lipophilicity, as indicated by the logP value, suggests a balance between aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates.[5]

Synthesis of this compound

The primary and most common laboratory-scale synthesis of this compound is achieved through a nucleophilic substitution reaction.[1][5] This method leverages the nucleophilicity of the oxygen atom in 4-hydroxypyridine to attack the electrophilic carbon of a chloroacetic acid derivative in the presence of a base.

A generalized reaction scheme is as follows:

Figure 2: General synthesis pathway for this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound:

-

Dissolution: Dissolve 4-hydroxypyridine in a suitable solvent, such as ethanol or water.

-

Basification: Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group of 4-hydroxypyridine, forming the more nucleophilic pyridin-4-olate.

-

Addition of Alkylating Agent: Slowly add a chloroacetic acid derivative (e.g., chloroacetic acid or ethyl chloroacetate) to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours to drive the nucleophilic substitution reaction to completion.

-

Work-up and Purification: After cooling, acidify the reaction mixture to protonate the carboxylic acid. The product can then be isolated by filtration or extraction and further purified by recrystallization or column chromatography to achieve high purity.

Typical yields for this reaction range from 65% to 80%.[5] An alternative industrial-scale synthesis involves the reaction of 4-fluoropyridine with sodium ethoxide, which has reported yields exceeding 85%.[5]

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and has demonstrated a range of biological activities, making it a compound of interest for drug development.

Anti-inflammatory and Analgesic Properties

Research has shown that this compound exhibits significant anti-inflammatory and analgesic effects.[1] It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in human monocytes.[5] The mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5]

| Cytokine | IC₅₀ Value |

| TNF-α | 12.3 µM[5] |

| IL-6 | 18.7 µM[5] |

These properties make it a promising scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Studies have indicated that this compound possesses both antibacterial and antifungal properties.[1] For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[5]

| Pathogen | MIC (µg/mL) |

| S. aureus (MRSA) | 8–16[5] |

| M. tuberculosis | 16–32[5] |

Agricultural Applications

Beyond its pharmaceutical potential, this compound has been investigated for its use in agriculture. It can function as a synthetic auxin, disrupting plant cell growth and elongation, which makes it effective as a herbicide for controlling broadleaf weeds.[1][5]

Materials Science

In the realm of materials science, this compound has been incorporated into Metal-Organic Frameworks (MOFs). The inclusion of its polar functional groups can enhance the CO₂ adsorption capacity of these materials, indicating potential applications in carbon capture technologies.[5]

Future Research Directions

The promising biological and chemical properties of this compound open up several avenues for future research:

Figure 3: Potential future research pathways.

Further exploration into the synthesis of enantiopure derivatives could lead to the development of more potent and selective drug candidates.[5] Additionally, comprehensive pharmacokinetic and toxicity profiling is essential for its potential clinical translation.[5] In agriculture, the development of advanced formulations, such as nanoencapsulation, could enhance its stability and efficacy as a herbicide while minimizing environmental impact.[5]

Conclusion

This compound is a molecule of significant interest due to its accessible synthesis and diverse range of applications. Its anti-inflammatory, antimicrobial, and herbicidal properties make it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. This guide has provided a detailed overview of its core characteristics and potential, serving as a foundational resource for further scientific exploration and innovation.

References

-

1PlusChem LLC. (n.d.). 58530-47-5 | this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-(Pyridin-4-yloxy)acetic Acid

Introduction

2-(Pyridin-4-yloxy)acetic acid is a multifaceted organic compound that has garnered significant attention in medicinal chemistry and agricultural sciences.[1] Its unique structure, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, confers a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and herbicidal properties.[2][3] This guide provides a comprehensive technical overview of the known mechanisms of action of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.

The structural architecture of this compound is key to its biological functions. The pyridine ring, a six-membered heterocyclic aromatic ring containing one nitrogen atom, and the carboxylic acid group are the primary functional components. The para-position of the ether linkage on the pyridine ring and the acetic acid side chain are crucial for its interactions with biological targets.[3] These interactions are often a combination of π-π stacking, involving the aromatic pyridine ring, and hydrogen bonding, facilitated by the carboxylic acid group.[3]

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic effects of this compound are among its most well-documented activities.[2] These effects are primarily attributed to its ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and the cyclooxygenase (COX) enzymes.

Inhibition of Pro-inflammatory Cytokines: TNF-α and IL-6

This compound has been shown to inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human monocytes.[3] This inhibition is a critical aspect of its anti-inflammatory properties, as both TNF-α and IL-6 are central mediators of the inflammatory response. The reported half-maximal inhibitory concentrations (IC50) for these cytokines are 12.3 μM for TNF-α and 18.7 μM for IL-6.[3]

The underlying mechanism for this inhibition is believed to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[4][5] It is hypothesized that this compound interferes with this cascade, preventing the activation of NF-κB and subsequent cytokine production.

Figure 1. Hypothesized NF-κB Signaling Pathway Inhibition.

Interaction with Cyclooxygenase-2 (COX-2)

The anti-inflammatory action of this compound is also linked to its interaction with cyclooxygenase-2 (COX-2).[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and plays a role in housekeeping functions, COX-2 is inducible and its expression is upregulated during inflammation.[7] By interacting with COX-2, this compound likely reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain.[3] The precise nature of this interaction, whether it is competitive, non-competitive, or uncompetitive inhibition, requires further detailed enzymatic studies.

| Target | Activity | IC50 Value |

| TNF-α | Inhibition of production | 12.3 μM[3] |

| IL-6 | Inhibition of production | 18.7 μM[3] |

| COX-2 | Interaction/Inhibition | Data not specified |

Table 1. Anti-inflammatory activity of this compound.

Herbicidal Activity: A Synthetic Auxin

In the agricultural sector, this compound is recognized for its herbicidal properties, acting as a synthetic auxin.[1][3] Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate various aspects of plant growth and development. Synthetic auxins mimic the action of natural auxins but are more persistent in plants as they are not as readily degraded.[8]

The herbicidal effect of this compound stems from its ability to disrupt normal plant cell elongation and division, particularly in broadleaf weeds.[3][8] At high concentrations, it leads to uncontrolled and disorganized growth, ultimately causing plant death. This process involves the overstimulation of auxin-responsive genes, leading to an imbalance in other plant hormones and the production of reactive oxygen species (ROS), which induces oxidative stress.[8]

Figure 2. Herbicidal Mechanism of Action as a Synthetic Auxin.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[3] The minimum inhibitory concentrations (MICs) for these derivatives typically range from 8 to 32 μg/mL.[3] While the precise molecular targets for this compound itself are still under investigation, the antimicrobial action of related pyridine derivatives often involves the inhibition of essential bacterial enzymes. For instance, some pyridine-containing compounds are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[2]

| Pathogen | Activity | MIC Range (for derivatives) |

| Staphylococcus aureus (MRSA) | Antimicrobial | 8–16 μg/mL[3] |

| Mycobacterium tuberculosis | Antimicrobial | 16–32 μg/mL[3] |

Table 2. Antimicrobial activity of this compound derivatives.

Potential as an Acetylcholinesterase Inhibitor

There is emerging evidence suggesting that this compound and its derivatives may act as inhibitors of acetylcholinesterase (AChE).[1] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy employed in the management of conditions like Alzheimer's disease.[9]

The proposed mechanism involves the binding of the compound to the active site of AChE, preventing acetylcholine from being hydrolyzed.[10] The pyridine moiety could potentially interact with the peripheral anionic site (PAS) of the enzyme, while the carboxylic acid group may form interactions within the catalytic active site. However, detailed kinetic studies and binding site analyses are required to confirm the mode and potency of AChE inhibition by this compound.

Experimental Protocols

Protocol for Assessing TNF-α and IL-6 Inhibition

This protocol outlines a general procedure for evaluating the inhibitory effect of this compound on TNF-α and IL-6 production in a human monocyte cell line, such as THP-1.

1. Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

2. Compound Treatment and Stimulation:

-

Seed the differentiated THP-1 cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 μg/mL to induce the production of TNF-α and IL-6. Include a vehicle control (no compound) and a negative control (no LPS stimulation).

3. Cytokine Measurement:

-

After 24 hours of incubation, collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

-

Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Sources

- 1. Buy this compound | 58530-47-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound (58530-47-5) for sale [vulcanchem.com]

- 4. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipoteichoic acid-induced TNF-α and IL-6 gene expressions and oxidative stress production in macrophages are suppressed by ketamine through downregulating Toll-like receptor 2-mediated activation oF ERK1/2 and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of IL-1, IL-6, and TNF-α in immune-mediated inflammatory diseases | springermedicine.com [springermedicine.com]

- 7. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

An In-depth Technical Guide to 2-(Pyridin-4-yloxy)acetic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(pyridin-4-yloxy)acetic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, diverse biological activities, and structure-activity relationships of this versatile chemical scaffold, offering insights into its potential as a privileged structure in medicinal chemistry.

Introduction: The Versatility of the Pyridinyloxyacetic Acid Scaffold

The this compound core is a compelling starting point for the design of novel therapeutic agents. This structure comprises a pyridine ring linked to an acetic acid moiety via an ether bond. This arrangement provides a unique combination of properties: the pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the carboxylic acid group offers a key site for hydrogen bonding and salt formation, influencing solubility and receptor binding.[1] The versatility of this scaffold has led to the exploration of its derivatives in a wide array of therapeutic areas, including inflammation, infectious diseases, and even materials science.

Physicochemical Characteristics and Molecular Architecture

The fundamental properties of this compound provide a basis for understanding the behavior of its more complex derivatives.

The molecular architecture is characterized by a planar pyridine ring, which imparts a degree of rigidity to the molecule. The electron-withdrawing nature of the pyridine nitrogen enhances the acidity of the carboxylic acid proton, influencing its ionization state at physiological pH.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| logP | 0.89 | [1] |

| pKa | ~3.5 | [1] |

| Solubility | Moderate in polar solvents | [1] |

| Appearance | White to off-white crystalline powder | N/A |

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are crucial for exploring its therapeutic potential.

General Synthesis of the Core Scaffold

The most common and straightforward method for synthesizing this compound is through a nucleophilic substitution reaction between 4-hydroxypyridine and a haloacetic acid, typically chloroacetic acid, under basic conditions.[1]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

-

Reaction Setup: To a solution of 4-hydroxypyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1-1.5 equivalents).

-

Addition of Reagent: Stir the mixture at room temperature until the 4-hydroxypyridine is fully deprotonated. Then, add a solution of chloroacetic acid (1 equivalent) dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., HCl). The product may precipitate out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of this compound is a prime handle for derivatization to generate esters and amides, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Protocol: Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate

-

Esterification: Dissolve this compound (1 equivalent) in an excess of ethanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Reflux the mixture for several hours until the reaction is complete as monitored by TLC.

-

Purification: Remove the excess ethanol under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to yield the desired ester.

Protocol: Synthesis of 2-(Pyridin-4-yloxy)acetamides

-

Acid Chloride Formation: Convert this compound to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Amidation: In a separate flask, dissolve the desired amine (1 equivalent) in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

-

Reaction: Add the freshly prepared acid chloride solution dropwise to the amine solution at 0°C.

-

Purification: After the reaction is complete, wash the reaction mixture with water and brine. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.

Caption: Synthetic routes to ester and amide derivatives.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable range of biological activities, highlighting their potential in drug discovery.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for this class of compounds is their anti-inflammatory and analgesic effects. Many derivatives have been shown to inhibit key mediators of the inflammatory cascade.

Mechanism of Action: COX-2 Inhibition

A primary mechanism underlying the anti-inflammatory effects of many this compound derivatives is the inhibition of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[3]

Molecular docking studies on related pyridine derivatives suggest that the pyridine ring can fit into the active site of the COX-2 enzyme, with the carboxylic acid group forming crucial hydrogen bond interactions with key amino acid residues, such as Arg120 and Tyr355.[4][5] The ether linkage provides the correct orientation for the pyridine moiety to interact with the hydrophobic channel of the enzyme.

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a fluorometric or colorimetric assay.[6][7]

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and a probe that fluoresces upon reaction with the prostaglandin product.[7]

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in a suitable solvent like DMSO.

-

Assay Procedure: In a 96-well plate, combine the COX-2 enzyme, cofactor, and assay buffer. Add the test inhibitor or a reference inhibitor (e.g., celecoxib).[7]

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Detection: Measure the fluorescence or absorbance at the appropriate wavelength kinetically over a set period.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Activity

Derivatives of this compound have also shown promising activity against a range of bacterial and fungal pathogens.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is influenced by the nature of the substituents on the pyridine ring and the modifications to the acetic acid side chain. For instance, the introduction of lipophilic groups can enhance membrane permeability, leading to increased activity against certain bacteria.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Source |

| Ester Derivative 1 | Staphylococcus aureus | 16 | [8] |

| Amide Derivative 2 | Escherichia coli | 32 | [9] |

| Halogenated Analog 3 | Candida albicans | 8 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[10][11][12]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).[13]

-

Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth.[11][14]

-

Inoculation: Add the standardized bacterial or fungal suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold is key to enhancing its biological activity and optimizing its drug-like properties.

Caption: Key positions for modification on the this compound scaffold.

-

Pyridine Ring Substituents: The electronic and steric properties of substituents on the pyridine ring can significantly impact activity. Electron-donating groups may enhance the nucleophilicity of the pyridine nitrogen, while electron-withdrawing groups can influence the pKa of the carboxylic acid.

-

Linker Modification: Replacing the ether oxygen with other linkers, such as sulfur or an amino group, can alter the geometry and hydrogen bonding capabilities of the molecule.

-

Acetic Acid Moiety Derivatization: As discussed, converting the carboxylic acid to esters or amides is a common strategy to improve cell permeability and modulate the pharmacokinetic profile.

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Future research in this area will likely focus on:

-

Target Identification: Elucidating the specific molecular targets for derivatives exhibiting promising antimicrobial and anticancer activities.

-

SAR Expansion: Synthesizing and screening a wider range of analogs to build more comprehensive structure-activity relationship models.

-

Pharmacokinetic Profiling: Conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies on lead compounds to assess their drug-like properties.

-

In Vivo Efficacy: Evaluating the most promising derivatives in relevant animal models of disease.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]

-

Moazzezy, N., et al. (2020). Measurement of the Minimum Inhibitory Concentration (MIC). Bio-protocol, 10(15), e3692. [Link]

-

SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

-

Riendeau, D., et al. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 50(1), 2.3.1–2.3.19. [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623. [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6046–6073. [Link]

-

MDPI. (2018). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

-

D'souza, S. L., et al. (2020). ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Research Journal of Pharmacy and Technology, 13(10), 4621-4627. [Link]

-

ResearchGate. (n.d.). Docking results of the active compounds in COX-2 active site. [Link]

-

El-Sawy, E. R., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. [Link]

-

Abdelgawad, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(43), 28213–28229. [Link]

-

Pierce, J. B., et al. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131–136. [Link]

-

Lagorce, J. F., et al. (1992). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Il Farmaco, 47(12), 1477–1485. [Link]

-

Bîcu, E., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6474. [Link]

-

Hamdan, A. H., & Tomma, J. H. (2025). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812. [Link]

-

MDPI. (2018). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. [Link]

-

MDPI. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

Sources

- 1. This compound (58530-47-5) for sale [vulcanchem.com]

- 2. This compound 97% | CAS: 58530-47-5 | AChemBlock [achemblock.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. benchchem.com [benchchem.com]

Acidity and pKa of 2-(Pyridin-4-yloxy)acetic acid

An In-Depth Technical Guide to the Acidity and pKa of 2-(Pyridin-4-yloxy)acetic Acid

Abstract

The determination and comprehension of a molecule's acid dissociation constant (pKa) are fundamental to drug discovery and development. This parameter critically influences a compound's pharmacokinetic and pharmacodynamic profiles, including its solubility, absorption, distribution, metabolism, excretion (ADME), and target binding. This guide provides a comprehensive technical analysis of the acidity and pKa of this compound (CAS: 58530-47-5), a heterocyclic compound of interest in medicinal and agricultural chemistry.[1] We will explore the theoretical underpinnings of its acidity, present detailed protocols for its experimental determination, and outline a robust computational prediction workflow. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this molecule's physicochemical properties.

Introduction: The Significance of this compound

This compound is an organic compound featuring a pyridine ring linked via an ether bridge to an acetic acid moiety.[2] Its molecular structure, combining a basic heterocyclic core with an acidic side chain, makes it a versatile building block in organic synthesis and a candidate for various biological applications.[1] Research has indicated its potential in developing anti-inflammatory and analgesic agents, as well as its use as a herbicide or plant growth regulator.[1][2]

A thorough understanding of its ionization behavior is paramount. The pKa values dictate the charge state of the molecule at a given pH, which in turn governs its interaction with biological membranes, enzymes, and receptors.[3] This guide delves into the structural factors that control its acidity and provides the practical knowledge required to accurately measure and predict this crucial property.

Theoretical Framework: Deconstructing the Acidity

The acidity of this compound is a composite of the electronic effects exerted by its constituent functional groups. The molecule possesses two ionizable centers: the acidic carboxylic acid group and the basic nitrogen atom of the pyridine ring.[4][5][6]

-

The Carboxylic Acid (pKa₁): The primary acidic site is the proton of the carboxyl group (-COOH). Upon dissociation, it forms a resonance-stabilized carboxylate anion (-COO⁻).[7] The acidity of this group is significantly modulated by the attached pyridyloxy moiety. The pyridine ring, due to the high electronegativity of the nitrogen atom, acts as an electron-withdrawing group.[2][4][8] This inductive effect pulls electron density away from the carboxylate group, dispersing and stabilizing the negative charge of the conjugate base.[9] This stabilization of the conjugate base leads to a stronger acid (i.e., a lower pKa) compared to simple aliphatic carboxylic acids.[7] An estimated pKa for this dissociation is approximately 3.5.[2]

-

The Pyridine Nitrogen (pKa₂): The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for protonation, making it a basic center.[5][6] This equilibrium is typically expressed as the pKa of its conjugate acid, the pyridinium ion (PyH⁺). The pKa of the unsubstituted pyridinium ion is approximately 5.25.[5] The presence of the electron-donating ether-linked acetic acid group at the 4-position is expected to slightly increase the basicity (raise the pKa) of the pyridine nitrogen compared to pyridine itself.

Therefore, the molecule is zwitterionic in a pH range between pKa₁ and pKa₂.

Acid-Base Equilibria

The two key ionization steps for this compound are illustrated below.

References

- 1. Buy this compound | 58530-47-5 [smolecule.com]

- 2. This compound (58530-47-5) for sale [vulcanchem.com]

- 3. optibrium.com [optibrium.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Profiling of 2-(Pyridin-4-yloxy)acetic acid: Solubility and Lipophilicity

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of 2-(Pyridin-4-yloxy)acetic acid (CAS: 58530-47-5): aqueous solubility and lipophilicity (logP/logD). As a molecule of interest in medicinal chemistry and organic synthesis, understanding these parameters is paramount for predicting its behavior in biological systems and for designing effective experimental protocols.[1][2] This document synthesizes theoretical principles with actionable, field-proven experimental methodologies. We delve into the structural attributes of the molecule, including its ionizable groups, and their profound impact on pH-dependent properties. Detailed, step-by-step protocols for the experimental determination of solubility via the shake-flask method and lipophilicity (logD) are provided, complete with the rationale behind key procedural steps. This guide is intended for researchers, chemists, and drug development professionals seeking a robust framework for the physicochemical characterization of this and similar ionizable compounds.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring connected through an ether linkage to an acetic acid moiety.[1] This unique architecture, combining a basic nitrogenous heterocycle with an acidic carboxylic acid group, makes it a valuable building block in various research applications. It has been investigated for its potential anti-inflammatory and analgesic effects, and it serves as an intermediate in the synthesis of more complex molecules.[2] The interplay between its functional groups governs its physicochemical profile, which is essential for its handling, formulation, and biological activity.

Key Structural Features:

-

Carboxylic Acid Group: A primary determinant of its acidic nature, with an estimated pKa of approximately 3.5.[1] This group is predominantly ionized (negatively charged) at physiological pH.

-

Pyridine Ring: The nitrogen atom in the pyridine ring provides a site for protonation, conferring basic properties.

-

Ether Linkage: A polar feature that contributes to the molecule's overall hydrogen bonding capacity.

These features collectively define the compound as amphoteric, meaning its net charge and, consequently, its properties like solubility and lipophilicity are highly dependent on the pH of the surrounding environment.

The Imperative of Solubility and Lipophilicity in Drug Development

In the field of drug discovery and development, aqueous solubility and lipophilicity are not mere data points; they are fundamental predictors of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Aqueous Solubility: This property dictates the maximum concentration a compound can achieve in the aqueous environments of the gastrointestinal tract and bloodstream, directly influencing its absorption and bioavailability. Poor solubility is a leading cause of failure for promising drug candidates.

-

Lipophilicity (logP & logD): Lipophilicity, or the "greasiness" of a molecule, governs its ability to permeate lipidic barriers like cell membranes.

-

logP is the partition coefficient of the neutral form of a molecule between an organic phase (typically n-octanol) and an aqueous phase.[3]

-

logD is the distribution coefficient, which measures the partitioning of all species (neutral and ionized) at a specific pH.[3] For ionizable compounds like this compound, logD at a physiological pH of 7.4 is the more relevant metric for predicting in-vivo membrane permeability.[4]

-

A delicate balance between these two properties is essential. A molecule must be soluble enough to be present in biological fluids but lipophilic enough to cross membranes and reach its target.

Physicochemical Profile of this compound

The following table summarizes the key physicochemical properties of the title compound based on available data. It is critical to recognize that some values are computationally derived and require experimental verification for mission-critical applications.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 58530-47-5 | [2][5][6][7] |

| Molecular Formula | C₇H₇NO₃ | [1][2][5][6] |

| Molecular Weight | 153.14 g/mol | [1][6] |

| Calculated logP | 0.89 | [1] |

| Estimated pKa (Acid) | ~3.5 | [1] |

| Qualitative Solubility | Moderate in polar solvents. | [1] |

The calculated logP of 0.89 suggests the neutral form of the molecule has moderate lipophilicity.[1] However, given the acidic pKa of ~3.5, the carboxylic acid group will be overwhelmingly deprotonated and negatively charged at pH 7.4. This ionization drastically increases its affinity for the aqueous phase, meaning its logD₇.₄ will be significantly lower (more negative) than its logP .

Logical Relationship: pH, pKa, and Ionization State

The ionization state of this compound is a direct function of pH. This relationship is fundamental to understanding its behavior.

Caption: pH-dependent ionization states of this compound.

Experimental Design and Rationale

To move beyond calculated and qualitative values, rigorous experimental determination is necessary. The choice of method is dictated by the need for accuracy, reproducibility, and relevance to physiological conditions.

Aqueous Solubility Determination

Chosen Method: Isothermal Shake-Flask Method.

Causality & Rationale: This method is considered the "gold standard" for determining equilibrium solubility.[8][9] It involves creating a saturated solution by agitating an excess of the solid compound in the aqueous medium for an extended period (e.g., 24-72 hours). This duration is critical to ensure true thermodynamic equilibrium is reached, avoiding the misleading results from metastable forms or supersaturated solutions.[9] Subsequent quantification of the dissolved compound provides a direct and highly reliable measure of solubility.

Lipophilicity Determination (logD at pH 7.4)

Chosen Method: Shake-Flask Method with HPLC Quantification.

Causality & Rationale: This protocol directly measures the partitioning of the compound between n-octanol and a physiologically relevant aqueous buffer (Phosphate-Buffered Saline, pH 7.4).[10] Using pre-saturated solvents is a self-validating step that prevents volume changes during the experiment due to the mutual miscibility of octanol and water. Quantification of the compound's concentration in both phases by a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC) is crucial for accuracy, especially when partitioning is heavily skewed to one phase.[4][10]

Detailed Experimental Protocols

Protocol: Determination of Aqueous Solubility

This protocol details the steps for measuring the equilibrium solubility of this compound in a buffered aqueous solution.

Caption: Experimental workflow for aqueous solubility determination.

Step-by-Step Methodology:

-

Preparation: To a series of 4 mL glass vials, add a phosphate-buffered saline (PBS) solution at pH 7.4. Add an excess amount of solid this compound to each vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[9]

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, let the vials stand for 30 minutes to allow the solid to settle. Carefully withdraw a known volume (e.g., 200 µL) of the clear supernatant.

-

Separation: Immediately filter the sample through a 0.22 µm PVDF or similar low-binding syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that would artificially inflate the measured concentration.

-

Quantification: Prepare a standard curve of the compound in the same buffer. Dilute the filtered sample and the standards appropriately and analyze them using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Calculation: Use the standard curve to determine the concentration of the compound in the filtered sample. This concentration represents the equilibrium solubility. The experiment should be performed in triplicate for statistical validity.

Protocol: Determination of logD₇.₄

This protocol outlines the measurement of the distribution coefficient at pH 7.4.

Caption: Experimental workflow for logD determination.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare pre-saturated solvents by mixing equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours.[4]

-

System Setup: In a glass vial, add equal and known volumes of the pre-saturated n-octanol (top layer) and pre-saturated PBS (bottom layer). Add a small amount of a concentrated stock solution of this compound (prepared in a suitable solvent like methanol or DMSO, ensuring the final organic solvent concentration is <1%).

-

Partitioning: Seal the vial and shake vigorously for 1-3 hours to facilitate the compound's distribution between the two phases.

-

Phase Separation: Centrifuge the vial for 10-15 minutes to ensure a clean and complete separation of the two immiscible layers.

-

Sampling: Carefully withdraw an aliquot from the top n-octanol layer and a separate aliquot from the bottom aqueous layer.

-

Quantification: Using a validated HPLC method, determine the concentration of the compound in each sample. It may be necessary to dilute the samples into the linear range of the detector.

-

Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

Conclusion

The physicochemical properties of this compound are dominated by its amphoteric nature. While computational tools provide valuable initial estimates, such as a logP of 0.89, they do not capture the full picture for ionizable molecules in a physiological context.[1] The experimental determination of aqueous solubility and, critically, the pH-dependent distribution coefficient (logD), is indispensable for any research or development program. The shake-flask methodologies detailed in this guide represent robust, reliable, and field-tested approaches to generate the high-quality data required to make informed decisions in medicinal chemistry, formulation science, and drug discovery.

References

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Vistoli, G., Pedretti, A., & Testa, B. (2008). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF: Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. This compound (58530-47-5) for sale [vulcanchem.com]

- 2. Buy this compound | 58530-47-5 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agilent.com [agilent.com]

- 5. This compound 97% | CAS: 58530-47-5 | AChemBlock [achemblock.com]

- 6. 58530-47-5 | this compound - Moldb [moldb.com]

- 7. 58530-47-5|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 2-(Pyridin-4-yloxy)acetic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Pyridin-4-yloxy)acetic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of significant interest in pharmaceutical and agricultural research.[1] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a field-proven interpretation grounded in fundamental principles of structural elucidation. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering detailed protocols, expert interpretation, and an integrated analysis that together provide an unambiguous confirmation of the compound's structure. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's analytical profile.

Chapter 1: Introduction to this compound

Chemical Structure and Properties

This compound is an organic compound featuring a pyridine ring linked to an acetic acid moiety through an ether bond.[1][2] This unique arrangement of a heterocyclic aromatic system and a carboxylic acid functional group underpins its chemical reactivity and biological activity.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [2][3][4] |

| Molecular Weight | 153.14 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 58530-47-5 | [3][5] |

| SMILES | O=C(O)COC1=CC=NC=C1 | [2][3] |

The presence of the electron-withdrawing pyridine ring influences the acidity of the carboxylic acid group, while the overall structure allows for various intermolecular interactions, including hydrogen bonding and π-π stacking.[2]

Synthesis Overview

The synthesis of this compound is typically achieved via nucleophilic substitution. A common and efficient laboratory-scale method involves the reaction of 4-hydroxypyridine with a haloacetic acid (like chloroacetic acid) in the presence of a base.[1][2] This reaction leverages the nucleophilicity of the hydroxyl group on the pyridine ring.

Caption: General synthesis workflow for this compound.

Significance and Applications

This compound serves as a crucial intermediate and building block in several fields:

-

Pharmaceutical Industry: It is investigated for its potential anti-inflammatory and analgesic properties.[1][2] Its structure is also a scaffold for developing enzyme inhibitors.[1]

-

Agriculture: Certain pyridine-based acetic acids are used as herbicides or plant growth regulators.[1]

-

Materials Science: It can be incorporated as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) for applications like carbon capture.[2]

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The spectrum of this compound is characterized by distinct signals in both the aromatic and aliphatic regions.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5 | Singlet (broad) | 1H | H -O-C=O | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, its position being concentration and solvent dependent. |

| ~8.45 | Doublet | 2H | H-2, H-6 | These protons are adjacent to the electronegative nitrogen atom in the pyridine ring, leading to significant deshielding. They appear as a doublet due to coupling with H-3/H-5.[1] |

| ~7.05 | Doublet | 2H | H-3, H-5 | These protons are ortho to the ether linkage and are less deshielded than H-2/H-6. They appear as a doublet due to coupling with H-2/H-6.[1] |